molecular formula C17H15N3O4 B3364923 (R)-N-(4-Nitrophenyl)-tryptophan CAS No. 1187930-30-8

(R)-N-(4-Nitrophenyl)-tryptophan

Cat. No.: B3364923
CAS No.: 1187930-30-8
M. Wt: 325.32 g/mol
InChI Key: ZTSODNVSGHZJJO-MRXNPFEDSA-N
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Description

(R)-N-(4-Nitrophenyl)-tryptophan is a chiral tryptophan derivative substituted at the indole nitrogen with a 4-nitrophenyl group. The 4-nitrophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioactivity due to its electron-deficient nature and ability to participate in redox interactions .

Properties

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-(4-nitroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(22)16(19-12-5-7-13(8-6-12)20(23)24)9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,16,18-19H,9H2,(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSODNVSGHZJJO-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305383
Record name N-(4-Nitrophenyl)-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-30-8
Record name N-(4-Nitrophenyl)-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(4-Nitrophenyl)-tryptophan typically involves the reaction of tryptophan with 4-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate ®-N-(4-Nitrophenyl)-tryptophan in high purity.

Industrial Production Methods: Industrial production of ®-N-(4-Nitrophenyl)-tryptophan may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: ®-N-(4-Nitrophenyl)-tryptophan undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of ®-N-(4-Nitrophenyl)-tryptophan.

    Reduction: Amino derivatives of ®-N-(4-Nitrophenyl)-tryptophan.

    Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

®-N-(4-Nitrophenyl)-tryptophan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-(4-Nitrophenyl)-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecules. The tryptophan moiety can interact with protein structures, influencing their function and stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Key Structural Features
  • (R)-N-(4-Nitrophenyl)-tryptophan : Contains a nitro group at the para position of the phenyl ring attached to the indole nitrogen. The (R)-configuration introduces stereochemical specificity, which may influence receptor binding.
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide derivatives (): These 1,3,4-thiadiazole derivatives feature a 4-nitrophenyl group linked to a heterocyclic core. Their antimicrobial activity against E. coli and C. albicans (MIC: 8–32 µg/mL) highlights the role of the nitro group in enhancing electron-deficient interactions with microbial enzymes .
  • N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine () : A benzimidazole derivative with a 4-nitrophenyl substituent. While its bioactivity in wheat germination inhibition is agriculturally focused, the nitro group’s electron-withdrawing properties likely modulate its interaction with plant enzymes .
  • AS9 (): A quinazolinone derivative with a 4-nitrophenylhydrazinecarbothioamide side chain. Exhibited potent antitubercular activity (MIC: 3 µg/mL), suggesting nitro groups enhance penetration into mycobacterial membranes .
Bioactivity Trends
Compound Class Target Activity MIC/EC₅₀ (µg/mL) Key Structural Feature Reference
1,3,4-Thiadiazole derivatives Antimicrobial (E. coli) 8–32 4-Nitrophenyl + thiadiazole
AS9 (quinazolinone) Antitubercular (M. tuberculosis) 3 4-Nitrophenyl + thioamide
Benzimidazole derivatives Plant germination inhibition Not quantified 4-Nitrophenyl + benzimidazole

Electronic and Steric Effects

  • Nitro Group Impact : The 4-nitrophenyl group increases electrophilicity, enhancing interactions with nucleophilic residues in biological targets (e.g., cysteine in enzymes). This is evident in the antitubercular activity of AS9, where the nitro group likely stabilizes charge-transfer complexes .
  • Stereochemical Influence: The (R)-configuration in tryptophan derivatives may confer selectivity in chiral environments, such as enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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